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Introduction

ZK824859 hydrochloride is a potent and selective, orally available small molecule inhibitor of
urokinase plasminogen activator (UPA). This document provides a comprehensive overview of
the available in vivo efficacy data for ZK824859 hydrochloride, with a focus on its potential
therapeutic applications in neuroinflammatory and other diseases. The information presented
herein is intended to serve as a technical guide for researchers and drug development
professionals interested in the preclinical evaluation of this compound.

Mechanism of Action

ZK824859 hydrochloride selectively inhibits the enzymatic activity of uPA, a serine protease
that plays a crucial role in various physiological and pathological processes. uPA converts
plasminogen to plasmin, which in turn degrades extracellular matrix components and activates
matrix metalloproteinases (MMPs).[1][2] By inhibiting uPA, ZK824859 hydrochloride can
modulate cell adhesion, migration, and tissue remodeling, processes that are central to
inflammation, tumor invasion, and metastasis.[1][2][3]

The compound exhibits selectivity for uPA over other related proteases such as tissue
plasminogen activator (tPA) and plasmin. The IC50 values for ZK824859 are 79 nM for human
uPA, 1580 nM for human tPA, and 1330 nM for human plasmin. In mouse models, it is about
five-fold less potent, with an IC50 of 410 nM for mouse uPA.
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In Vivo Efficacy Studies

The primary in vivo efficacy data for ZK824859 hydrochloride comes from a study in a mouse
model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple
sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

Objective: To evaluate the prophylactic efficacy of ZK824859 hydrochloride in preventing the
onset and progression of clinical signs of EAE in mice.

Key Findings: In a chronic mouse EAE model, oral administration of ZK824859 hydrochloride
at a dose of 50 mg/kg twice daily (b.i.d.) for 25 days completely prevented the development of
clinical signs of the disease. Lower doses of 25 mg/kg and 10 mg/kg b.i.d. did not show any
significant effect on clinical scores.

Data Summary:

Animal Dosing . Efficacy
Compound . Duration . Outcome
Model Regimen Endpoint
Chronic ZK824859 10 mg/kg o
25 days Clinical Score  No effect

Mouse EAE hydrochloride  b.i.d.

Chronic ZK824859 25 mg/kg

) ) 25 days Clinical Score  No effect
Mouse EAE hydrochloride  b.i.d.
Complete
Chronic ZK824859 50 mg/kg o prevention of
_ ) 25 days Clinical Score )
Mouse EAE hydrochloride  b.i.d. disease

development

Experimental Protocols

While the specific protocol for the ZK824859 hydrochloride EAE study is not publicly
available, a standard protocol for inducing chronic EAE in C57BL/6 mice is detailed below. It is
highly probable that a similar methodology was employed.
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Induction of Chronic EAE in C57BL/6 Mice

This protocol is based on active immunization with Myelin Oligodendrocyte Glycoprotein (MOG)
35-55 peptide.[4][5]

Materials:

Female C57BL/6 mice (8-12 weeks old)

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Sterile Phosphate Buffered Saline (PBS)

Syringes and needles
Procedure:

e Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A
common concentration is 1-2 mg/mL of MOG35-55. Ensure a stable water-in-oil emulsion is
formed.

e Immunization: Anesthetize the mice and administer a total of 100-200 pug of MOG35-55 in
100-200 pL of the emulsion subcutaneously, typically split between two sites on the flank.

o Pertussis Toxin Administration: On Day 0 and Day 2, administer 100-200 ng of PTX in PBS
via intraperitoneal injection.

 Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-
immunization. Use a standardized scoring system:

o 0: No clinical signs
o 1: Limp tail

o 2: Hind limb weakness

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://hookelabs.com/protocols/eaeAI_C57BL6.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749979/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7358321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o 3: Hind limb paralysis
o 4: Hind and forelimb paralysis

o 5: Moribund or dead

e Compound Administration: ZK824859 hydrochloride would be administered orally (e.g., by
gavage) twice daily, starting from the day of immunization (prophylactic model) and
continuing for the duration of the study (e.g., 25 days).

Signaling Pathways and Visualizations

The inhibition of uPA by ZK824859 hydrochloride interferes with a complex signaling network
that is crucial in neuroinflammation.

UPA/UPAR Signaling Pathway in Neuroinflammation

The binding of uPA to its receptor, UPAR, on the surface of cells like microglia and infiltrating
immune cells, initiates a cascade of events.[6] This includes the generation of plasmin, which
can degrade the extracellular matrix, facilitating cell migration across the blood-brain barrier.
Furthermore, the uPA/UPAR complex can interact with other cell surface receptors, such as
integrins and G-protein coupled receptors, to activate intracellular signaling pathways like
PISK/AKT, JAK/STAT, and MAPK/ERK.[7] These pathways regulate cellular processes
including proliferation, migration, and survival, all of which are implicated in the pathogenesis of
neuroinflammatory diseases.[7]
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Caption: uPA/uPAR signaling and its inhibition by ZK824859.
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Experimental Workflow for EAE Study

The following diagram illustrates a typical workflow for a prophylactic in vivo efficacy study of
ZK824859 hydrochloride in the EAE model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7358321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7358321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

